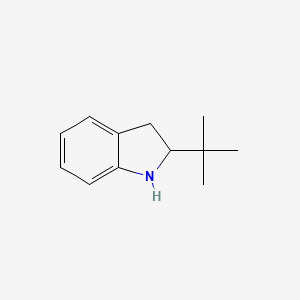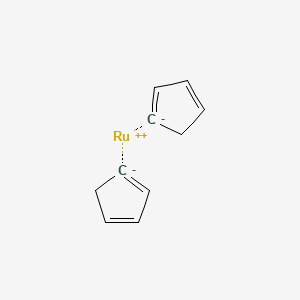
cyclopenta-1,3-diene;ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “cyclopenta-1,3-diene;ruthenium(2+)” is a chemical entity cataloged in the PubChem database. This compound is recognized for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
準備方法
The synthesis of the compound “cyclopenta-1,3-diene;ruthenium(2+)” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of “cyclopenta-1,3-diene;ruthenium(2+)” involves large-scale chemical reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness.
化学反応の分析
The compound “cyclopenta-1,3-diene;ruthenium(2+)” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds.
科学的研究の応用
The compound “cyclopenta-1,3-diene;ruthenium(2+)” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of “cyclopenta-1,3-diene;ruthenium(2+)” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
特性
分子式 |
C10H10Ru |
|---|---|
分子量 |
231.3 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
InChIキー |
ZPGYFXYKGHZSQU-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


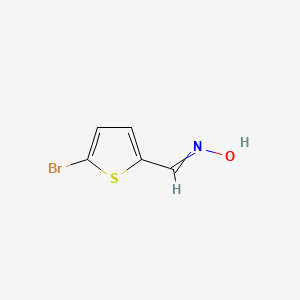

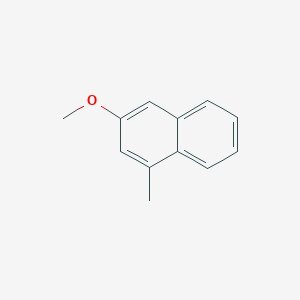

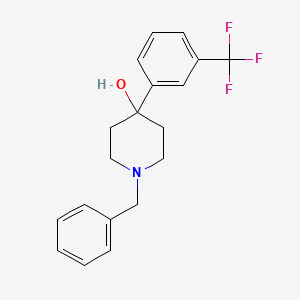
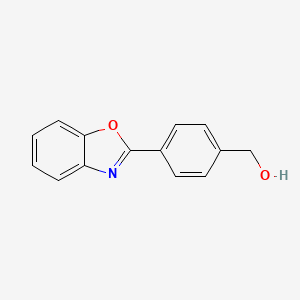
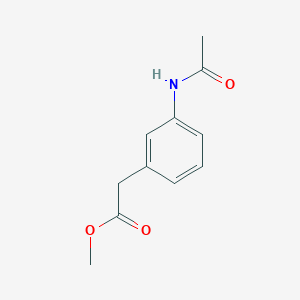
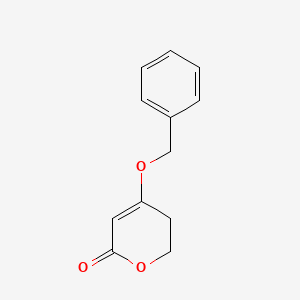
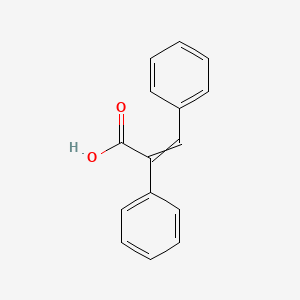
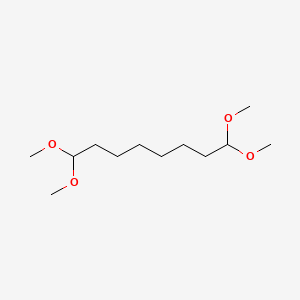
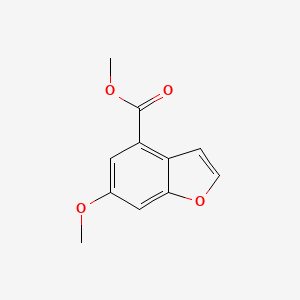
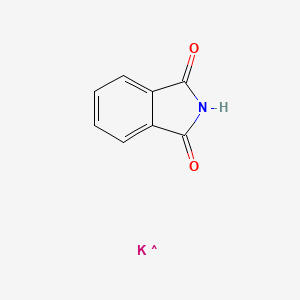
![2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8813769.png)
